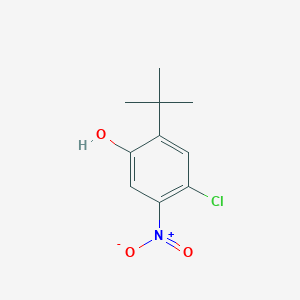

2-(tert-Butyl)-4-chloro-5-nitrophenol

Description

Structure

3D Structure

Properties

CAS No. |

1236061-41-8 |

|---|---|

Molecular Formula |

C10H12ClNO3 |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-tert-butyl-4-chloro-5-nitrophenol |

InChI |

InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 |

InChI Key |

JVJXUPCXKPFSRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Tert Butyl 4 Chloro 5 Nitrophenol and Analogous Structures

General Strategies for Introducing Chloro, Nitro, and tert-Butyl Substituents onto Phenolic Aromatic Rings

The assembly of the target molecule hinges on three key electrophilic substitution reactions: nitration, halogenation, and alkylation. The order and conditions of these reactions are critical to overcoming challenges like steric hindrance and achieving the desired regiochemistry.

The introduction of a nitro group onto a phenolic ring is a classic electrophilic aromatic substitution. The hydroxyl group strongly directs nitration to the ortho and para positions. byjus.com The choice of nitrating agent and reaction conditions can influence the outcome. Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com In contrast, concentrated nitric acid can lead to polysubstitution and oxidation, resulting in products like 2,4,6-trinitrophenol (picric acid). byjus.com

For substrates already bearing substituents, the directing effects become more complex. In phenols with existing alkyl groups, the hydroxyl group's directing effect generally dominates. acs.org For instance, the nitration of 2,6-dialkylphenols with 30% to 70% nitric acid in an inert solvent can selectively yield 4-nitro-2,6-dialkylphenols. google.com However, harsh conditions, such as using nitric-sulfuric acid mixtures or nitric acid in acetic acid, can cause dealkylation, where a bulky group like tert-butyl is removed and replaced by a nitro group. google.com

To achieve greater chemoselectivity and avoid harsh, oxidative conditions, milder reagents have been developed. Tert-butyl nitrite (B80452), for example, has been identified as a safe and selective nitrating agent for phenols, preferentially yielding mononitro derivatives. acs.orgnih.gov The reaction is thought to proceed through an O-nitrosyl intermediate before C-nitration occurs. acs.orgnih.gov This method shows high selectivity for the phenolic hydroxyl group even in the presence of other sensitive functionalities. nih.gov

A patented method for producing ortho-nitro para-tert-butylphenol involves dissolving p-tert-butylphenol in a solvent like ethanol (B145695) or acetate (B1210297) and adding concentrated nitric acid at a low temperature (5–20 °C), achieving good conversion and simplifying post-reaction work-up. google.com

Table 1: Selected Nitration Methods for Phenolic Compounds

| Starting Material | Reagent(s) | Key Conditions | Product(s) | Reference(s) |

| Phenol (B47542) | Dilute HNO₃ | Low temperature (298 K) | o-nitrophenol and p-nitrophenol mixture | byjus.com |

| Phenol | Concentrated HNO₃ | --- | 2,4,6-trinitrophenol (Picric Acid) | byjus.com |

| 2,6-di-tert-butyl phenol | HNO₃ / Acetic Acid | --- | 2-tert-butyl-4,6-dinitro phenol (dealkylation occurs) | google.com |

| Boc-Tyr-OH | t-BuONO | Dichloromethane, RT | Mononitrated tyrosine derivative | acs.orgnih.gov |

| p-tert-butylphenol | Concentrated HNO₃ | Ethanol, 5-20 °C | o-nitro p-tert-butylphenol | google.com |

| 3,5-di-tert-butylphenol | HNO₃ / Acetic Anhydride | --- | 3,5-di-tert-butyl-2-nitrophenol | cdnsciencepub.com |

Halogenation Techniques for Substituted Phenols

The high reactivity of the phenol ring, due to the activating hydroxyl group, allows for halogenation even without a Lewis acid catalyst. byjus.comchemistrysteps.com Reaction with bromine water, for instance, readily produces a white precipitate of 2,4,6-tribromophenol. byjus.com To achieve controlled monohalogenation, milder conditions are necessary, such as using a solvent with low polarity like chloroform (B151607) at low temperatures. byjus.com

Achieving regioselectivity, particularly ortho-selectivity, can be challenging as the para-position is often favored to minimize steric hindrance. chemistrysteps.comscientificupdate.com Traditional methods for directing halogenation to the ortho position often involve directed ortho-metalation, which can have limited substrate scope. scientificupdate.com More recent advances include catalytic approaches. An ammonium (B1175870) salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorine source has been shown to be highly ortho-selective for a wide range of phenol substrates. scientificupdate.com In this system, the chloride ion is believed to play a key role in directing the substitution by acting as a hydrogen bond acceptor for the phenolic proton. scientificupdate.com

For nitrated phenols, chlorination can also be achieved. A Russian patent describes a method for synthesizing 2-chloro-4-nitrophenol (B164951) by reacting 4-nitrophenol (B140041) in a hydrochloric acid medium in the presence of an oxidizing agent like hydrogen peroxide or nitric acid. google.com

The tert-butyl group is typically introduced via a Friedel-Crafts alkylation reaction, using an alkylating agent like isobutylene (B52900) or tert-butanol (B103910) in the presence of an acid catalyst. scientificupdate.comresearchgate.net A variety of catalysts can be employed, including sulfuric acid, phosphoric acid, activated clays, zeolites, and solid acid catalysts like molybdate- or tungstate-promoted zirconia. scientificupdate.comresearchgate.net

The introduction of a bulky tert-butyl group significantly impacts the reactivity and properties of the phenol. It provides steric hindrance and acts as an electron-donating group, enhancing the stability and modifying the regioselectivity of subsequent reactions. nih.gov However, these alkylations often produce mixtures of regioisomers (ortho, para, and di-substituted products) that require separation, commonly by fractional distillation. scientificupdate.comresearchgate.net For example, the alkylation of phenol with tert-butyl alcohol can yield 2-tert-butylphenol (B146161) (2-TBP), 4-tert-butylphenol (B1678320) (4-TBP), 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). google.com

Interestingly, the tert-butyl group can also be used as a strategic, removable protecting group. By blocking a reactive position (e.g., the para position), it can direct subsequent reactions to other sites on the ring. The tert-butyl group can then be removed via a retro-Friedel-Crafts process to unmask the phenol. scientificupdate.com

Multistep Synthetic Routes for Related Chloronitrophenols

The synthesis of a specific chloronitrophenol isomer often requires a multistep sequence, as direct substitution may not provide the desired regiochemistry. The order of reactions is crucial.

For example, 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol (B183082) have been identified as byproducts formed during the sulfate (B86663) radical-based oxidation of 2-chlorophenol (B165306) in the presence of nitrite. nih.govresearchgate.net This suggests a synthetic pathway starting from a chlorinated phenol, followed by nitration. The process involves the formation of a 2-chlorophenoxyl radical which then couples with a nitrogen dioxide radical. nih.govresearchgate.net

Alternative routes start with a nitrated phenol. The synthesis of 2-chloro-4-nitrophenol can be achieved by the oxidative chlorination of 4-nitrophenol using hydrochloric acid and an oxidant. google.com Another approach involves the synthesis of 4-chloro-2-nitrophenol (B165678) from 2,5-dichloro-nitrobenzene. sciencemadness.org In this procedure, one of the chlorine atoms undergoes nucleophilic substitution by a hydroxyl group, which is a common strategy for preparing phenols from activated aryl halides. chemistrysteps.comsciencemadness.org

A synthesis of 2-chloro-4-fluoro-5-nitrophenol (B1583476) was achieved from 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate via hydrolysis with sodium bicarbonate, demonstrating a route to a highly substituted phenol analog. chemicalbook.com

Challenges and Novel Approaches in Regioselective Synthesis of Highly Substituted Phenols

The synthesis of highly substituted phenols like the target compound is fraught with challenges. The primary difficulty is achieving complete regiochemical control, especially when multiple activating or deactivating groups are present, leading to the formation of isomeric mixtures that are difficult and costly to separate. scientificupdate.comoregonstate.edu

Key challenges include:

Controlling Regioselectivity: The powerful ortho-, para-directing effect of the hydroxyl group can lead to mixtures of products in electrophilic substitutions. chemistrysteps.com Steric hindrance from bulky groups like tert-butyl can favor para-substitution, but statistical factors (two ortho positions vs. one para) can counteract this. chemistrysteps.com

Over-reaction: The activated nature of the phenolic ring makes it susceptible to multiple substitutions, such as polyhalogenation. byjus.com

Harsh Reaction Conditions: Some classic methods require harsh conditions (e.g., strong acids, high temperatures) that can lead to side reactions like oxidation or dealkylation. byjus.comgoogle.com

Purification: The separation of regioisomers often requires industrial-scale fractional distillation or column chromatography, which increases costs and limits large-scale production. scientificupdate.comgoogle.com

To address these issues, novel synthetic strategies have emerged. The use of bulky, removable protecting groups, such as the tert-butyl group, allows for sequential, site-selective functionalization. scientificupdate.com The development of new catalytic systems, like the ammonium salt-catalyzed ortho-halogenation, provides pathways to previously disfavored isomers with high selectivity. scientificupdate.com

More advanced approaches aim to construct the substituted ring from simpler precursors. A recently reported method allows for the synthesis of polysubstituted phenols, including penta-substituted variants, with complete regiochemical control. This strategy involves a one-step cascade reaction between hydroxypyrones and nitroalkenes. oregonstate.edu Another modern strategy involves transition-metal-catalyzed C-H activation, where a directing group on the aromatic ring guides a metal catalyst to functionalize a specific C-H bond, enabling highly regioselective synthesis. researchgate.net

Environmental Degradation Mechanisms and Biotransformation Pathways Relevant to 2 Tert Butyl 4 Chloro 5 Nitrophenol

Aerobic Biodegradation Mechanisms of Chloronitrophenols by Microorganisms

The aerobic breakdown of chloronitrophenols is a key process in their environmental detoxification and is primarily carried out by a diverse range of microorganisms. These organisms have evolved specific enzymatic machinery to dismantle these complex aromatic structures. The degradation typically proceeds through initial modifications of the substituents on the aromatic ring, followed by the cleavage of the ring itself.

Role of Nitroreductases in Initial Transformations

The initial step in the aerobic biodegradation of many nitrophenolic compounds involves the reduction of the nitro group. This reaction is catalyzed by enzymes known as nitroreductases. In a process observed for 2-chloro-5-nitrophenol (B15424) degradation by Ralstonia eutropha JMP134, the nitro group is reduced to a hydroxylamino group, forming 2-chloro-5-hydroxylaminophenol. epa.gov This initial transformation is significant as it is a chemoselective reduction that occurs in the presence of NADPH. epa.gov The resulting hydroxylaminophenol is then subject to further enzymatic reactions, such as a Bamberger rearrangement, which leads to the formation of aminohydroquinones. epa.gov Nitroreductases exhibit a broad substrate specificity, being active with a variety of mono-, di-, and trinitroaromatic compounds. epa.gov

Enzymatic Ring-Cleavage by Dioxygenases

Following the initial transformations of the substituents, the aromatic ring, now typically a catechol or a substituted catechol, is primed for cleavage. This critical step is mediated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus. wikipedia.orgrsc.org There are two main classes of ring-cleaving dioxygenases, distinguished by the position of cleavage relative to the hydroxyl groups:

Intradiol Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase, cleave the bond between the two hydroxyl-bearing carbons (ortho-cleavage), resulting in the formation of cis,cis-muconic acid or its derivatives. wikipedia.orgrsc.org

Extradiol Dioxygenases: Enzymes like catechol 2,3-dioxygenase cleave the bond adjacent to one of the hydroxyl groups (meta-cleavage), producing a 2-hydroxymuconic semialdehyde. nih.gov

The choice between the ortho- and meta-cleavage pathway is dependent on the specific microbial strain and the nature of the substituents on the aromatic ring. nih.govnih.gov The resulting linear products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. rsc.org

Intermediate Metabolite Identification in Degradation Pathways

The elucidation of biodegradation pathways relies heavily on the identification of intermediate metabolites. Studies on various chloronitrophenols have revealed several key intermediates. For instance, the degradation of 2-chloro-4-nitrophenol (B164951) by Rhodococcus imtechensis RKJ300 and Burkholderia sp. RKJ 800 has been shown to proceed through the formation of chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.orgnih.gov In the case of Ralstonia eutropha JMP134 degrading 2-chloro-5-nitrophenol, intermediates such as 2-chloro-5-hydroxylaminophenol, 2-amino-5-chlorohydroquinone, and aminohydroquinone have been identified. epa.gov The degradation of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp. PMA was found to produce 4-chloro-2-aminophenol and 2-aminophenol. nih.gov

The table below summarizes key findings from studies on the aerobic degradation of chloronitrophenols by different microorganisms.

| Microorganism | Substrate | Key Intermediates Identified | Degradation Pathway Initiation | Reference |

| Ralstonia eutropha JMP134 | 2-Chloro-5-nitrophenol | 2-Chloro-5-hydroxylaminophenol, 2-Amino-5-chlorohydroquinone, Aminohydroquinone | Nitro group reduction | epa.gov |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Oxidative and reductive mechanisms | acs.org |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Oxidative mechanism with nitrite (B80452) release | nih.gov |

| Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol | 4-Chloro-2-aminophenol, 2-Aminophenol | Not specified | nih.gov |

| Arthrobacter sp. SJCon | 2-Chloro-4-nitrophenol | Chlorohydroquinone | Not specified, leads to maleylacetate | nih.gov |

Anaerobic Biotransformation Processes of Halogenated Aromatic Compounds

In the absence of oxygen, the microbial degradation of halogenated aromatic compounds proceeds through distinct anaerobic pathways. A crucial initial step in the anaerobic metabolism of these compounds is often reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. nih.gov This process requires a source of reducing equivalents, with the halogenated compound acting as an electron acceptor. asm.org

The efficiency of reductive dehalogenation can be influenced by the presence of other electron acceptors. For example, sulfate (B86663) can sometimes inhibit this process. asm.org However, the complete mineralization of a number of halogenated aromatic compounds has been observed under various anaerobic conditions, including denitrification (nitrate-reducing), iron(III)-reducing, and sulfate-reducing conditions. nih.govasm.org

For alkylphenols, anaerobic degradation under nitrate-reducing conditions has been shown to occur via the oxidation of the alpha-carbon of the alkyl chain. nih.gov However, studies have also indicated that some alkylphenols, particularly those with a tert-butyl substituent like 4-tert-butylphenol (B1678320), can be resistant to anaerobic degradation under certain conditions. nih.gov The persistence of such compounds in anoxic environments like groundwaters and sediments is a notable concern. asm.org

Abiotic Degradation Processes in Environmental Matrices

Beyond microbial activities, abiotic processes can also contribute to the transformation of substituted phenols in the environment. One of the primary abiotic degradation mechanisms for phenolic compounds in the atmosphere and surface waters is photolysis, driven by sunlight. The vapor-phase reaction of p-tert-butylphenol with photochemically-produced hydroxyl radicals is estimated to have an atmospheric half-life of about 9.5 hours. nih.gov

In aquatic systems, the presence of certain substances can lead to the formation of transformation products. For example, the oxidation of 2-chlorophenol (B165306) by sulfate radicals in the presence of nitrite has been shown to form toxic chloronitrophenols. nih.gov This highlights the potential for abiotic reactions to alter the chemical nature and toxicity of phenolic pollutants.

Proposed Comprehensive Degradation Pathways for Complex Substituted Phenols

While no specific degradation studies for 2-(tert-Butyl)-4-chloro-5-nitrophenol were found, a plausible degradation pathway can be proposed based on the established metabolic routes for structurally analogous compounds. The presence of multiple functional groups—a tert-butyl group, a chlorine atom, and a nitro group—suggests that a combination of the aforementioned degradation mechanisms would be involved. The degradation of phenols with bulky tert-butyl groups has been documented, with some bacteria capable of utilizing them as a sole carbon source. nih.govnih.gov

A proposed aerobic degradation pathway for 2-(tert-Butyl)-4-chloro-5-nitrophenol could initiate with one of several enzymatic attacks:

Nitro-group Reduction: A nitroreductase could reduce the nitro group to a hydroxylamino or amino group, a common initial step for nitrophenols. epa.gov This would yield 5-amino-2-(tert-butyl)-4-chlorophenol.

Oxidative Dechlorination/Denitration: A monooxygenase could catalyze the removal of the chloro or nitro group, likely replacing it with a hydroxyl group. For instance, the degradation of 2-chloro-4-nitrophenol can be initiated by the release of the nitrite ion. nih.gov

Hydroxylation of the Ring: A monooxygenase could introduce an additional hydroxyl group onto the aromatic ring to form a substituted catechol or hydroquinone derivative.

Following these initial transformations, the resulting intermediate, likely a substituted aminophenol or a dihydroxylated phenol (B47542), would undergo further modifications. This could involve the removal of the remaining substituents. The bulky tert-butyl group may be addressed through oxidative processes, as seen in the metabolism of other tert-butylated compounds. nih.gov

Ultimately, the modified aromatic ring would be cleaved by a dioxygenase (either ortho or meta cleavage), leading to aliphatic intermediates that can be fully mineralized through central metabolic pathways.

Theoretical and Computational Chemistry Investigations of Substituted Phenols

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for studying the properties of phenolic compounds. tandfonline.comlongdom.org DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for predicting molecular structures, vibrational frequencies, and electronic properties of substituted phenols. tandfonline.comjocpr.com

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. researchgate.net This process calculates the precise bond lengths, bond angles, and dihedral angles of the molecule. For 2-(tert-Butyl)-4-chloro-5-nitrophenol, calculations would determine the spatial arrangement of the tert-butyl, chloro, and nitro groups on the phenol (B47542) ring.

Conformational analysis is also crucial, especially concerning the orientation of the hydroxyl and bulky tert-butyl groups. chemrxiv.orgnih.gov By calculating the energies of different conformers (rotational isomers), computational methods can predict the most stable three-dimensional shape of the molecule. For instance, studies on other substituted phenols have precisely calculated the bond lengths and angles, showing excellent agreement with experimental data where available. researchgate.net An intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent nitro group's oxygen atom would also be a key feature to investigate, as this can significantly influence the molecule's conformation and properties. tandfonline.com

Table 1: Example of Predicted Geometrical Parameters for an Analogous Substituted Phenol (2-chloro-4-phenylphenol) (Note: This data is for an analogous compound and illustrates the type of results obtained from DFT calculations.)

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-O Bond Length | 1.365 |

| O-H Bond Length | 0.969 |

| C-Cl Bond Length | 1.745 |

| C-C-O Bond Angle | 120.5 |

| C-O-H Bond Angle | 109.2 |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. nih.govresearchgate.net In nitrophenols, the HOMO is typically localized on the phenolate (B1203915) ring, while the LUMO is centered on the electron-withdrawing nitro group, facilitating charge-transfer transitions. nih.gov

Charge Distribution: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For 2-(tert-Butyl)-4-chloro-5-nitrophenol, the MEP would likely show negative potential around the phenolic oxygen and the nitro group, indicating sites susceptible to electrophilic attack, while the area around the hydroxyl hydrogen would be positive. tandfonline.comresearchgate.net This analysis helps predict how the molecule will interact with other reagents.

Table 2: Example HOMO-LUMO Energy Values for Analogous Nitrophenols (Note: This data is for analogous compounds and illustrates the type of results obtained from DFT calculations.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4-Nitrophenol (B140041) | -6.88 | -3.12 | 3.76 | researchgate.net |

| 2,4,6-Trinitrophenol | -8.54 | -4.99 | 3.55 | longdom.org |

A significant strength of quantum chemical calculations is the ability to simulate various types of spectra. These theoretical spectra can be compared with experimental results to confirm the molecular structure and assign spectral features. nih.gov

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. jocpr.com These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR and Raman spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the presence of specific functional groups. tandfonline.comlongdom.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, predicting the absorption maxima (λmax). nih.gov These electronic transitions primarily correspond to the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the 1H and 13C NMR chemical shifts. researchgate.netnih.gov Theoretical chemical shifts are calculated relative to a standard (like tetramethylsilane, TMS) and then compared with experimental spectra to aid in the definitive assignment of all protons and carbons in the molecule. longdom.orgnih.gov

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For nitrophenols, a reaction of environmental interest is their photolysis, which can produce atmospheric nitrous acid (HONO). rsc.orgpnas.org DFT calculations can be used to explore the potential energy surface of such a reaction. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. rsc.org By identifying the lowest energy pathway, the most probable reaction mechanism can be elucidated, providing insights that are often inaccessible through experimental means alone.

Molecular Modeling of Intramolecular and Intermolecular Interactions within Phenolic Systems

The behavior of 2-(tert-Butyl)-4-chloro-5-nitrophenol is also governed by subtle non-covalent interactions, both within the molecule and with its environment.

Intramolecular Interactions: As mentioned, an intramolecular hydrogen bond between the phenolic -OH group and the adjacent -NO2 group is likely. Computational models can quantify the strength and geometric parameters of this bond, which helps explain the compound's specific chemical properties and conformational preferences. tandfonline.comresearchgate.net

Intermolecular Interactions: In condensed phases or in solution, molecules interact with each other. Quantum mechanical methods can model these interactions. For phenolic systems, important intermolecular forces include hydrogen bonding (e.g., with water molecules) scirp.org and π-π stacking interactions between aromatic rings. scirp.org Modeling these interactions helps predict properties like solubility, boiling point, and crystal packing. Studies on phenol-water complexes, for instance, have computationally determined the most stable hydrogen bonding configurations and their interaction energies. scirp.org

Prediction of Thermochemical and Kinetic Parameters

Beyond structure and reactivity, computational methods can predict key thermodynamic and kinetic data.

Thermochemical Parameters: From the vibrational frequency calculations, it is possible to compute statistical thermodynamic properties such as heat capacity, entropy, and enthalpy of formation at different temperatures. longdom.org This data is valuable for chemical engineering and process design. For example, the thermodynamic properties of 4-nitrophenol have been extensively tabulated using both experimental and computational data. nist.gov

Kinetic Parameters: When reaction mechanisms are studied (as in 5.1.4), the calculated energy barriers (i.e., the energies of the transition states) can be used within frameworks like Transition State Theory to predict reaction rates. rsc.org This allows for a quantitative understanding of how fast a reaction is likely to proceed under given conditions.

Research Perspectives and Future Directions in the Study of 2 Tert Butyl 4 Chloro 5 Nitrophenol

Development of Innovative and Sustainable Synthetic Routes for Complex Phenolic Structures

The synthesis of polysubstituted phenols like 2-(tert-butyl)-4-chloro-5-nitrophenol presents a strategic challenge in controlling regioselectivity. Traditional synthetic approaches would likely involve a multi-step sequence starting from a simpler phenol (B47542) derivative. For instance, one could envision the synthesis beginning with either 2-tert-butylphenol (B146161) or 4-chlorophenol, followed by subsequent chlorination/nitration or tert-butylation/nitration steps. However, the directing effects of the substituents must be carefully considered at each stage. The tert-butyl group is a bulky ortho-, para-director, while the chloro group is a deactivating ortho-, para-director, and the hydroxyl group is an activating ortho-, para-director. The nitro group, a strong deactivator, directs meta.

Future research could focus on developing more innovative and sustainable synthetic strategies. This could involve the use of novel catalytic systems that offer greater control over regioselectivity, potentially allowing for a more direct and efficient synthesis. For example, the use of shape-selective zeolites or bespoke metal-organic frameworks as catalysts could facilitate the selective substitution of a phenol scaffold. Furthermore, exploring greener reaction conditions, such as the use of solvent-free reactions or more environmentally benign reagents, would be a significant advancement. A Russian patent describes a method for the synthesis of 2-chloro-4-nitrophenol (B164951) by the oxidative chlorination of 4-nitrophenol (B140041) in a hydrochloric acid solution using nitric acid or hydrogen peroxide as the oxidizing agent. google.com Such approaches could potentially be adapted for the synthesis of more complex structures like the title compound.

A hypothetical, yet plausible, synthetic route is outlined below:

| Step | Reactant | Reagent(s) | Product |

| 1 | Phenol | tert-Butyl alcohol, Acid catalyst | 2-tert-Butylphenol |

| 2 | 2-tert-Butylphenol | Cl₂ | 2-tert-Butyl-4-chlorophenol |

| 3 | 2-tert-Butyl-4-chlorophenol | HNO₃, H₂SO₄ | 2-(tert-Butyl)-4-chloro-5-nitrophenol |

This table represents a hypothetical synthetic pathway and would require experimental validation.

Deeper Understanding of Structure-Reactivity Relationships in Aromatic Substitutions

The interplay of electronic and steric effects in 2-(tert-butyl)-4-chloro-5-nitrophenol makes it an excellent candidate for fundamental studies on structure-reactivity relationships in aromatic systems. The bulky tert-butyl group at the ortho position to the hydroxyl group exerts a significant steric influence, which can affect the accessibility of adjacent positions to incoming reagents. Electronically, the tert-butyl group is weakly electron-donating through induction. In contrast, the chloro and nitro groups are electron-withdrawing, with the nitro group having a particularly strong deactivating effect on the aromatic ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution.

Future investigations could systematically probe how this unique combination of substituents influences the rates and regioselectivity of various aromatic substitution reactions. For example, studying the kinetics of further electrophilic substitutions would provide quantitative data on the deactivating effect of the present substituents. Conversely, exploring its reactivity in nucleophilic aromatic substitution reactions, potentially targeting the displacement of the chloro or nitro group, could reveal interesting mechanistic pathways. A study on the dissociation constants of various substituted nitrophenols demonstrated the significant impact of chloro and nitro groups on the acidity of the phenolic proton. nih.gov Similar studies on 2-(tert-butyl)-4-chloro-5-nitrophenol would provide valuable insight into its electronic properties.

The relative influence of the substituents can be qualitatively assessed based on established electronic parameters:

| Substituent | Position | Electronic Effect |

| -OH | 1 | Activating, ortho, para-directing |

| -C(CH₃)₃ | 2 | Weakly activating, ortho, para-directing (steric hindrance is significant) |

| -Cl | 4 | Deactivating, ortho, para-directing |

| -NO₂ | 5 | Strongly deactivating, meta-directing |

This table provides a qualitative summary of the expected electronic effects of the substituents.

Integration of Advanced Computational Methods with Experimental Studies

Computational chemistry offers a powerful toolkit for dissecting the intricate electronic and structural properties of molecules like 2-(tert-butyl)-4-chloro-5-nitrophenol. researchgate.net Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate a variety of molecular properties, including electron density distribution, molecular orbital energies, and electrostatic potential maps. researchgate.net These calculations can provide a detailed picture of how the different substituents modulate the electronic character of the aromatic ring and the phenolic hydroxyl group.

Future research should aim for a tight integration of computational modeling with experimental studies. For instance, computational methods could be used to predict the most likely sites for electrophilic or nucleophilic attack, which could then be verified experimentally. Theoretical calculations could also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to rationalize observed reaction rates and product distributions. A study on nitrophenols and nitrophenolates utilized quantum calculations to support experimental spectroscopic findings, highlighting the power of a combined approach. mdpi.com

Calculated Properties of a Related Compound (2-tert-butyl-6-nitrophenol)

| Property | Value |

| Complexity | 216 |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 66 Ų |

| Data for 2-tert-butyl-6-nitrophenol, a structurally related compound. guidechem.com |

Exploration of 2-(tert-Butyl)-4-chloro-5-nitrophenol as a Chemical Probe in Mechanistic Organic Chemistry

The unique structural and electronic features of 2-(tert-butyl)-4-chloro-5-nitrophenol suggest its potential utility as a chemical probe in mechanistic studies. eubopen.org Chemical probes are small molecules designed to interact with specific biological or chemical systems in a well-defined manner, thereby providing insights into their function or mechanism. eubopen.org The presence of multiple reactive sites and a sterically hindered environment in 2-(tert-butyl)-4-chloro-5-nitrophenol could be exploited in the design of probes for studying enzymatic reactions or other complex chemical transformations.

For instance, the phenolic hydroxyl group could serve as a handle for derivatization, allowing for the attachment of reporter groups or affinity tags. The nitro group, with its strong electron-withdrawing nature, could be utilized in the development of probes for reductive processes. Research on indolequinones bearing substituted nitrophenols has demonstrated their use in studying rates of reductive elimination. researchgate.net Furthermore, the specific substitution pattern could lead to selective interactions with certain enzyme active sites, making it a potential candidate for the development of specific enzyme inhibitors or activity-based probes. The development of a structurally similar inactive analog would be crucial for validating its use as a chemical probe. nih.gov

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 243.68 g/mol | Calculated |

| Solubility in DMSO | ~10 mM at 25°C | |

| λmax (UV-Vis) | 270 nm (in ethanol) | |

| Stability | Stable at 2–8°C; sensitive to light |

Q. Table 2. Common Analytical Challenges and Solutions

| Challenge | Solution |

|---|---|

| Overlapping NMR peaks | Use 2D-COSY or HSQC experiments |

| Low MS signal | Derivatize with trimethylsilyl groups |

| Poor GC volatility | Use silylation agents (e.g., BSTFA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.